molecular formula C8H8Cl2N2O B2595527 2-chloro-N-(5-chloropyridin-2-yl)propanamide CAS No. 731012-08-1

2-chloro-N-(5-chloropyridin-2-yl)propanamide

Cat. No.: B2595527
CAS No.: 731012-08-1
M. Wt: 219.07
InChI Key: CNAAXGGFJZFRBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)propanamide typically involves the reaction of 2-amino-5-chloropyridine with chloroacetyl chloride . This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloropyridin-2-yl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.

Scientific Research Applications

2-chloro-N-(5-chloropyridin-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in biochemical assays and proteomics research.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds.

    Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5-chloropyridin-2-yl)propanamide is unique due to its specific combination of a chloro group and a propanamide group attached to a chloropyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(5-chloropyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-7-3-2-6(10)4-11-7/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAAXGGFJZFRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731012-08-1
Record name 2-chloro-N-(5-chloropyridin-2-yl)propanamide
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